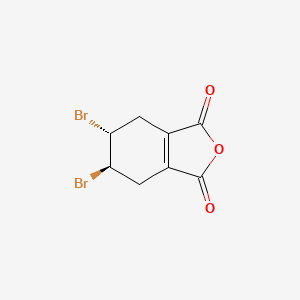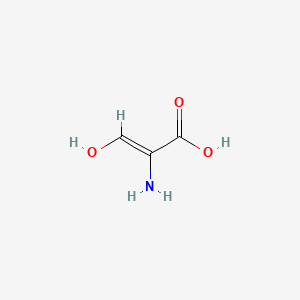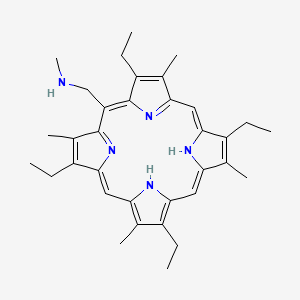
6-Oxa-3-thia-2,4-diazahexadecanoic acid, 2,4-dimethyl-5-oxo-, 2-(1-methylethoxy)phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxa-3-thia-2,4-diazahexadecanoic acid, 2,4-dimethyl-5-oxo-, 2-(1-methylethoxy)phenyl ester is a complex organic compound with a unique structure that includes oxygen, sulfur, and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-3-thia-2,4-diazahexadecanoic acid, 2,4-dimethyl-5-oxo-, 2-(1-methylethoxy)phenyl ester involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and reduce costs. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
6-Oxa-3-thia-2,4-diazahexadecanoic acid, 2,4-dimethyl-5-oxo-, 2-(1-methylethoxy)phenyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In substitution reactions, one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s efficiency and outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6-Oxa-3-thia-2,4-diazahexadecanoic acid, 2,4-dimethyl-5-oxo-, 2-(1-methylethoxy)phenyl ester has numerous applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, enabling the creation of complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-Oxa-3-thia-2,4-diazahexadecanoic acid, 2,4-dimethyl-5-oxo-, 2-(1-methylethoxy)phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Oxa-3-thia-2,4-diazahexadecanoic acid, 2,4-dimethyl-5-oxo-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
- 6-Oxa-3-thia-2,4-diazadecanoic acid, 2,4-dimethyl-5-oxo-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
Uniqueness
Compared to similar compounds, 6-Oxa-3-thia-2,4-diazahexadecanoic acid, 2,4-dimethyl-5-oxo-, 2-(1-methylethoxy)phenyl ester stands out due to its specific ester group and the presence of the 2-(1-methylethoxy)phenyl moiety
Propiedades
Número CAS |
65907-41-7 |
|---|---|
Fórmula molecular |
C23H38N2O5S |
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
(2-propan-2-yloxyphenyl) N-[decoxycarbonyl(methyl)amino]sulfanyl-N-methylcarbamate |
InChI |
InChI=1S/C23H38N2O5S/c1-6-7-8-9-10-11-12-15-18-28-22(26)24(4)31-25(5)23(27)30-21-17-14-13-16-20(21)29-19(2)3/h13-14,16-17,19H,6-12,15,18H2,1-5H3 |
Clave InChI |
TWAUHSNBYLNAEE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC(=O)N(C)SN(C)C(=O)OC1=CC=CC=C1OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]-](/img/structure/B14470618.png)






